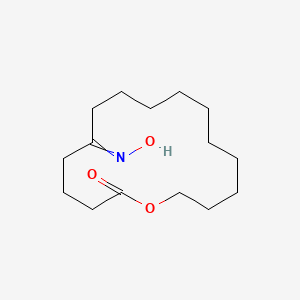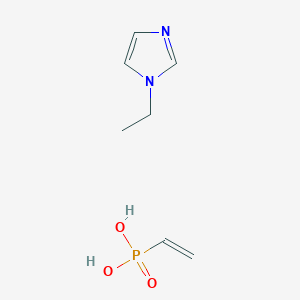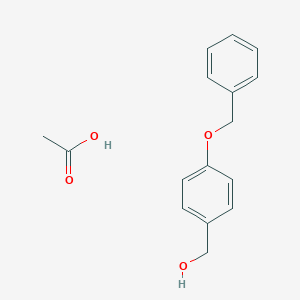
Acetic acid;(4-phenylmethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(4-phenylmethoxyphenyl)methanol is a compound that combines the properties of acetic acid and (4-phenylmethoxyphenyl)methanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (4-phenylmethoxyphenyl)methanol is an aromatic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-phenylmethoxyphenyl)methanol typically involves the esterification of acetic acid with (4-phenylmethoxyphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-phenylmethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Acetic acid;(4-phenylmethoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(4-phenylmethoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, affecting cellular functions and viability.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methoxy group on the aromatic ring.
Acetic acid;4-methoxyphenylmethanol: Similar structure but lacks the phenyl group on the aromatic ring.
Acetic acid;benzyl alcohol: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
Acetic acid;(4-phenylmethoxyphenyl)methanol is unique due to the presence of both phenyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
142800-66-6 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
acetic acid;(4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2.C2H4O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;1-2(3)4/h1-9,15H,10-11H2;1H3,(H,3,4) |
InChI Key |
RZTCLWRUENWJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


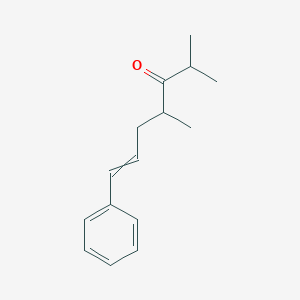
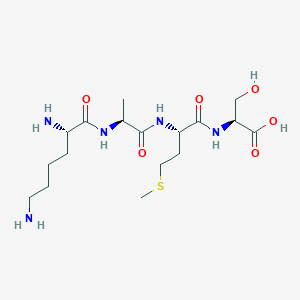
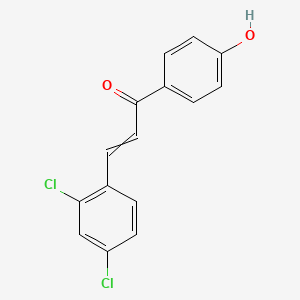
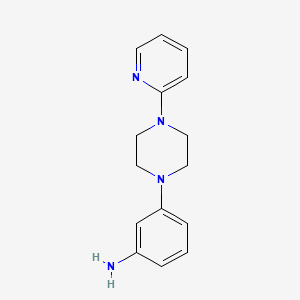
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
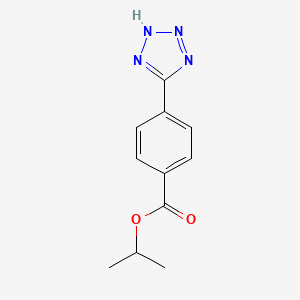
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
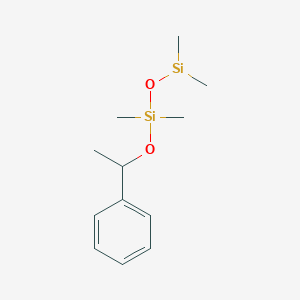
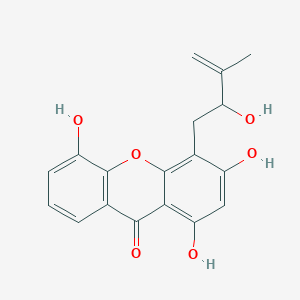
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
